molecular formula C14H9Cl3O2 B12293691 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3

Katalognummer: B12293691
Molekulargewicht: 315.6 g/mol
InChI-Schlüssel: RVZFFCSCPXYAPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 is a synthetic compound primarily used in scientific research. It is characterized by its unique structure, which includes multiple chlorine atoms and a phenylethanone group. This compound is often utilized in proteomics research due to its stable isotope labeling properties .

Vorbereitungsmethoden

The synthesis of 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and 5-chloro-2-phenylethanone.

    Reaction Conditions: The reaction typically involves the use of solvents like acetone and dichloromethane.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions to ensure complete conversion.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 can be compared with other similar compounds:

Eigenschaften

Molekularformel

C14H9Cl3O2

Molekulargewicht

315.6 g/mol

IUPAC-Name

1-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3

InChI-Schlüssel

RVZFFCSCPXYAPX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.